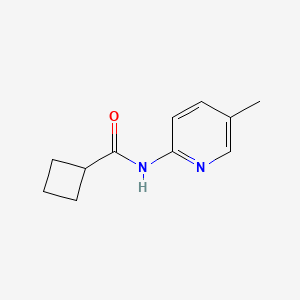
N-(9-ethyl-9H-carbazol-3-yl)nicotinamide
Descripción general
Descripción
N-(9-ethyl-9H-carbazol-3-yl)nicotinamide, also known as NEC-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. NEC-1 is a member of the carbazole family of compounds, which have been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Aplicaciones Científicas De Investigación
N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including ischemic stroke, Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In ischemic stroke, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been shown to reduce neuronal cell death and improve functional outcomes in animal models. In Parkinson's disease, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In Alzheimer's disease, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been shown to reduce amyloid-beta-induced neuronal death and improve cognitive function. In multiple sclerosis, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been shown to reduce inflammation and demyelination in animal models.
Mecanismo De Acción
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)nicotinamide is not fully understood, but it is thought to act by inhibiting the activity of the receptor-interacting protein kinase 1 (RIPK1), a key regulator of cell death and inflammation. RIPK1 has been implicated in various diseases, including ischemic stroke, Parkinson's disease, Alzheimer's disease, and multiple sclerosis. By inhibiting RIPK1 activity, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide may reduce neuronal cell death, inflammation, and oxidative stress, leading to improved functional outcomes in these diseases.
Biochemical and Physiological Effects
N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These include reducing neuronal cell death, inflammation, and oxidative stress; improving motor function and cognitive function; and reducing demyelination in multiple sclerosis. However, the exact mechanisms underlying these effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has several advantages for lab experiments, including its small molecular size, ease of synthesis, and specificity for RIPK1 inhibition. However, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide also has some limitations, including its low solubility in aqueous solutions, low bioavailability, and potential off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(9-ethyl-9H-carbazol-3-yl)nicotinamide. These include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials. Additionally, the potential use of N-(9-ethyl-9H-carbazol-3-yl)nicotinamide in other diseases, such as cancer and autoimmune disorders, should also be explored.
Conclusion
In conclusion, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of RIPK1, a key regulator of cell death and inflammation. While N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has several advantages for lab experiments, further research is needed to optimize its pharmacokinetic properties and evaluate its efficacy in clinical trials. Overall, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide represents an exciting avenue for the development of novel therapeutics for a range of diseases.
Propiedades
IUPAC Name |
N-(9-ethylcarbazol-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-2-23-18-8-4-3-7-16(18)17-12-15(9-10-19(17)23)22-20(24)14-6-5-11-21-13-14/h3-13H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXVSEHUYXEISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4840372.png)


![2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4840386.png)

![methyl 5-ethyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4840399.png)
![8-(3,5-dimethylphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4840408.png)
acetate](/img/structure/B4840420.png)
![methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B4840424.png)
![9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4840440.png)
![3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4840447.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4840462.png)

![N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4840478.png)